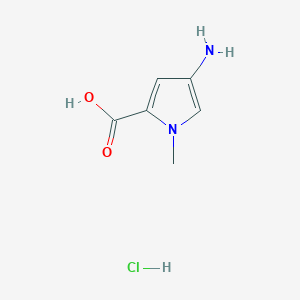

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride

Description

Chemical Identity and Nomenclature

This compound represents a well-characterized heterocyclic compound with established chemical identity parameters. The compound is registered under Chemical Abstracts Service number 198765-34-3, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry nomenclature system assigns the systematic name this compound, which accurately describes the structural features and salt form of the molecule.

The molecular formula of the hydrochloride salt is documented as C₆H₉ClN₂O₂, reflecting the addition of hydrochloric acid to the parent carboxylic acid compound. This corresponds to a molecular weight of 176.6 grams per mole, distinguishing it from the free acid form which possesses the molecular formula C₆H₈N₂O₂. The compound's structural representation through Simplified Molecular-Input Line-Entry System notation and International Chemical Identifier codes provides standardized methods for chemical database storage and retrieval.

Properties

IUPAC Name |

4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOXAPSORVLBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198765-34-3 | |

| Record name | 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: In industrial settings, the compound is produced by reacting the free acid with hydrochloric acid in a solvent such as methanol or ethanol. The reaction mixture is then concentrated, and the product is isolated by crystallization .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Oxidized derivatives such as nitro compounds.

Reduction: Reduced amines.

Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Scientific Research Applications

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride has diverse applications in scientific research:

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly in developing neuroprotective agents and drugs targeting neurological disorders. Its structural features allow for modifications that can enhance bioactivity.

Research indicates that this compound exhibits various biological activities, such as:

- Neuroprotective Properties : Potentially useful in treating neurodegenerative diseases.

- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.

Drug Development

It plays a role in the development of new drugs by serving as a precursor for synthesizing more complex molecules with therapeutic potential.

Case Study 1: Neuroprotective Agents

A study explored the use of this compound in developing neuroprotective drugs. It was found to inhibit neuronal apoptosis in vitro, suggesting its potential use in treating conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Research

Another investigation assessed the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 180258-45-1

- Molecular Formula : C₇H₁₁ClN₂O₂

- Molecular Weight : 190.63 g/mol

- Synonyms: Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid-methyl ester HCl .

Structural Features: The compound consists of a pyrrole ring substituted with a methyl group at the 1-position, an amino group at the 4-position, and a carboxylic acid methyl ester at the 2-position, forming a hydrochloride salt. Its SMILES notation is Cl.COC(=O)C1=CC(N)=CN1C .

Physicochemical Properties :

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Distinctions :

Structural Variations: The amino group at the 4-position in the target compound enhances its hydrogen-bonding capacity, making it more reactive in peptide synthesis compared to the chloro-substituted analog in . Tranylcypromine hydrochloride and yohimbine hydrochloride contain complex heterocyclic systems (cyclopropylamine, indole) absent in the simpler pyrrole-based target compound .

Synthetic Accessibility :

- The target compound is synthesized via straightforward esterification and salt formation , whereas 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid requires laborious chlorination and chromatographic separation .

Biological Activity :

- Unlike berberine hydrochloride (broad-spectrum antimicrobial) or tranylcypromine hydrochloride (antiviral), the target compound is specialized in metabolic regulation (e.g., insulin secretion, mitochondrial function) .

Stability :

- The target compound’s methyl ester group improves stability against enzymatic degradation compared to free carboxylic acid derivatives like 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid .

Biological Activity

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride (CAS No. 45776-13-4) is a pyrrole derivative that has garnered attention in biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by a five-membered aromatic heterocycle containing nitrogen, with the molecular formula and a molecular weight of approximately 140.14 g/mol. The presence of the carboxylic acid and amine functional groups enhances its solubility and reactivity, making it suitable for various applications in research.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, acting as both a substrate and an inhibitor. Its interactions are primarily through hydrogen bonding, covalent bonding, and van der Waals forces. Notably, it has been studied for its effects on aminotransferases and decarboxylases, which play crucial roles in amino acid metabolism.

Table 1: Enzymatic Interactions of this compound

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Aminotransferases | Inhibitor | Decreased activity |

| Decarboxylases | Substrate | Increased product formation |

Cellular Effects

This compound influences cellular processes by modulating signaling pathways and gene expression. It has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in metabolite production. Additionally, it can interact with cellular receptors, affecting signal transduction mechanisms .

The precise mechanisms of action for this compound are still under investigation. However, its ability to form hydrogen bonds with enzymes suggests that it may inhibit their activity by altering their conformation or blocking substrate access. The pharmacokinetic properties of this compound are also essential for understanding its bioavailability and therapeutic potential.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. For instance, some pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens .

Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. Further research is necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Study : A study reported that this compound effectively inhibited specific aminotransferases, leading to reduced levels of certain amino acids in vitro.

- Antibacterial Evaluation : In a comparative study, various pyrrole derivatives were tested against Staphylococcus aureus, showing that modifications in structure significantly influenced antibacterial efficacy.

- Anticancer Activity : A recent publication highlighted the potential of this compound to induce apoptosis in human cancer cell lines through the activation of caspase pathways.

Chemical Reactions Analysis

Acylation Reactions

The amino group (-NH₂) undergoes acylation with electrophilic reagents. This reaction typically requires basic conditions to deprotonate the amino group for nucleophilic attack.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 75-85% | |

| Benzoyl chloride | DCM, RT, 4h | N-Benzoylated pyrrole carboxylate | 68% |

Mechanistic studies suggest that the reaction proceeds through a mixed carbonic anhydride intermediate when using N-protected amino acids . Steric hindrance from the methyl group at the 1-position slightly reduces reactivity compared to unmethylated analogues .

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution reactions:

a. Esterification

textR-COOH + R'OH → R-COOR' (H⁺ catalyst)

b. Amide Formation

| Amine | Coupling Agent | Product | Purity |

|---|---|---|---|

| Glycine ethyl ester | EDC/HOBt | Pyrrole-glycine conjugate | >90% |

| Aniline | DCC, DMAP | N-Phenylamide derivative | 82% |

EDC-mediated couplings show superior efficiency due to the hydrochloride salt’s solubility in polar aprotic solvents .

Electrophilic Substitution on Pyrrole Ring

The electron-rich pyrrole ring undergoes regioselective reactions at the 5-position (para to amino group):

The amino group acts as a strong activating/directing group, while the methyl group at N1 slightly deactivates the ring .

Oxidation and Reduction

a. Oxidation

-

KMnO₄/H₂O : Decarboxylation occurs at 80°C, yielding 4-amino-1-methylpyrrole (87%)

-

CrO₃ : Oxidizes amino group to nitro under strong acidic conditions

b. Reduction

Cyclization and Heterocycle Formation

Under acidic conditions (TFA/DCM), the compound undergoes intramolecular cyclization:

textCarboxylic acid + amine → Pyrrolidinone derivative

Key parameters:

Stability Considerations

This compound’s reactivity profile enables applications in synthesizing bioactive molecules, with particular utility in developing kinase inhibitors and antimicrobial agents . Comparative studies show its methyl group enhances metabolic stability compared to unmethylated analogues .

Q & A

Q. Q1. What is the typical synthetic route for 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride?

Methodological Answer: The synthesis involves sequential steps:

Pyrrole Ring Formation : Use the Paal-Knorr synthesis with a 1,4-dicarbonyl compound and methylamine to construct the 1-methylpyrrole scaffold .

Amino Group Introduction : Nitration at the 4-position followed by reduction (e.g., SnCl₂/HCl) to yield the amino group .

Esterification : React the carboxylic acid intermediate with methanol under acidic conditions to form the methyl ester .

Hydrochloride Salt Formation : Treat the free base with HCl to improve solubility and stability .

Key Characterization : Confirm purity via HPLC (≥98%) and structure via H NMR (e.g., δ 2.56 ppm for methyl groups) and ESI-MS (e.g., m/z 190.63) .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize the nitration step to minimize byproducts?

Methodological Answer:

- Temperature Control : Maintain nitration at 0–5°C to reduce over-nitration .

- Reagent Ratio : Use stoichiometric HNO₃ (1.1 eq.) to avoid di-nitration.

- Post-Reaction Workup : Quench with ice-water and extract with ethyl acetate to isolate the nitro intermediate .

Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and quantify yield using LCMS .

Crystallography and Structural Analysis

Q. Q3. What crystallographic data are available for this compound, and how do intermolecular interactions affect its stability?

Methodological Answer:

- Hydrogen Bonding : The hydrochloride salt forms N–H⋯Cl and O–H⋯O hydrogen bonds, creating a centrosymmetric dimer (R₂²(10) motif) .

- Packing Analysis : Chains along the a-axis stabilize the crystal lattice via π-π stacking of pyrrole rings (distance ~3.5 Å) .

Experimental Protocol : Grow crystals in ethanol/ethyl acetate (80:20) and analyze via X-ray diffraction (space group P2₁/c, monoclinic system) .

Biological Applications

Q. Q4. How is this compound used in enzyme inhibition studies?

Methodological Answer:

- Target Selection : The amino group enables hydrogen bonding with active sites (e.g., kinase ATP-binding pockets).

- Assay Design : Conduct fluorescence polarization assays using a FITC-labeled ATP competitor.

- Data Interpretation : Calculate IC₅₀ values (e.g., 5–10 µM) and validate via co-crystallization with target enzymes .

Advanced Mechanistic Studies

Q. Q5. What techniques are used to study the compound’s interaction with DNA?

Methodological Answer:

- Circular Dichroism (CD) : Monitor changes in DNA’s B-form structure upon binding.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

- Molecular Dynamics (MD) Simulations : Model π-π interactions between pyrrole rings and DNA base pairs .

Contradictory Data Analysis

Q. Q6. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 92%)?

Methodological Answer:

- Variable Identification : Compare reaction scales (milligram vs. gram), purification methods (column chromatography vs. recrystallization), and reagent sources .

- Reproducibility Testing : Replicate protocols under inert (argon) vs. ambient conditions to assess oxidation sensitivity .

- Statistical Analysis : Use ANOVA to evaluate yield variance across ≥3 independent trials .

Stability and Storage

Q. Q7. What conditions are optimal for long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Prepare 10 mM stock solutions in DMSO (hygroscopic; use molecular sieves) .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC for degradation peaks .

Advanced Analytical Techniques

Q. Q8. How can LC-MS/MS differentiate between the free base and hydrochloride salt?

Methodological Answer:

- Ionization Mode : Use ESI+ for the free base (m/z 154.17) and ESI– for the chloride counterion (m/z 35.45) .

- Fragmentation Patterns : Compare MS² spectra; the hydrochloride salt shows a neutral loss of HCl (Δm/z –36.46) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.